molecular formula C27H41F3N2O9S B610763 Seladelpar lysine CAS No. 928821-40-3

Seladelpar lysine

Cat. No.: B610763
CAS No.: 928821-40-3
M. Wt: 626.7 g/mol
InChI Key: WTKSWPYGZDCUNQ-JZXFCXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of seladelpar lysine involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications and the introduction of the lysine moiety. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Seladelpar lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives with modified pharmacological properties .

Scientific Research Applications

Clinical Efficacy

Seladelpar has been extensively studied in clinical trials for its effects on PBC. A pivotal Phase 3 trial published in The New England Journal of Medicine demonstrated that seladelpar significantly improved ALP normalization rates compared to placebo. Specifically, 61.7% of patients treated with seladelpar met the primary composite endpoint, compared to only 20% in the placebo group (p < 0.001) .

Key Clinical Findings:

  • Normalization of ALP Levels : In a study involving 193 patients, those receiving seladelpar showed a mean ALP reduction of 44% from baseline .
  • Improvement in Pruritus : Patients reported significant relief from itching, a common and debilitating symptom associated with PBC .
  • Safety Profile : Seladelpar was well tolerated, with serious adverse events being rare .

Potential in Treating Hyperlipidemia

Research indicates that seladelpar may also have applications in treating severe hyperlipidemia. Clinical studies have shown that it effectively reduces low-density lipoprotein cholesterol (LDL-C) levels and improves lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C) .

Comparative Efficacy:

  • In trials comparing seladelpar to atorvastatin, seladelpar demonstrated superior reductions in LDL-C levels (40-48% vs. 25%) and improved overall lipid profiles .

Investigational Uses Beyond Liver Diseases

Recent studies have explored the application of seladelpar in conditions such as intestinal barrier dysfunction. Animal models have shown that seladelpar administration can ameliorate colitis symptoms by enhancing intestinal barrier integrity and reducing inflammation .

Case Study 1: Efficacy in PBC Patients

A comprehensive analysis involving multiple clinical trials highlighted that after one year of treatment with seladelpar at doses of 5 mg or 10 mg daily, approximately 66% of patients achieved biochemical response criteria defined by ALP normalization and total bilirubin levels within normal limits .

Case Study 2: Impact on Quality of Life

In the ASSURE study, 70% of patients receiving seladelpar reported substantial improvements in their quality of life metrics after 12 months, correlating with biochemical improvements .

Mechanism of Action

Seladelpar lysine exerts its effects by activating the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to the modulation of various genes involved in lipid metabolism, inflammation, and fibrosis. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Seladelpar lysine is unique among PPARδ agonists due to its high potency and selectivity. It has shown superior efficacy in clinical trials compared to other similar compounds. Some similar compounds include:

This compound’s unique properties and clinical efficacy make it a promising candidate for the treatment of various metabolic and liver diseases.

Biological Activity

Seladelpar lysine, also known as MBX-8025, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound is primarily under investigation for its therapeutic potential in treating primary biliary cholangitis (PBC) and other metabolic disorders. The biological activity of this compound has been characterized through various studies, demonstrating its efficacy in modulating lipid metabolism, reducing liver enzyme levels, and influencing bile acid synthesis.

Seladelpar functions by activating PPARδ, a nuclear receptor that plays a crucial role in regulating fatty acid metabolism and glucose homeostasis. Activation of PPARδ leads to several downstream effects:

  • Inhibition of Bile Acid Synthesis : Seladelpar reduces bile acid synthesis by inducing Fibroblast Growth Factor 21 (FGF21), which subsequently downregulates CYP7A1, the enzyme responsible for converting cholesterol into bile acids. This pathway operates independently of the farnesoid X receptor (FXR) pathway, which is another regulator of bile acid synthesis .
  • Lipid Metabolism : The activation of PPARδ promotes fatty acid oxidation and improves lipid profiles by increasing high-density lipoprotein (HDL) levels while decreasing low-density lipoprotein (LDL) and triglycerides. This is particularly relevant in conditions such as mixed dyslipidemia and hyperlipidemia .

Efficacy in Primary Biliary Cholangitis

Seladelpar has shown significant promise in clinical trials for treating PBC. In a pivotal study, participants receiving seladelpar experienced:

  • Reduction in Alkaline Phosphatase (ALP) : A mean change from baseline of -44% in ALP levels was reported, with 37% of patients achieving normalization .
  • Improvement in Liver Function Biomarkers : Significant reductions were observed in gamma-glutamyl transferase (GGT) and alanine aminotransferase (ALT) levels, indicating improved liver function .

Dose-Response Relationship

Clinical trials have established a dose-dependent relationship regarding the efficacy of seladelpar:

Dose (mg/day)Mean ALP Reduction (%)
212
528
1032-43

This table illustrates how higher doses correlate with greater reductions in ALP levels, a key biomarker for liver health .

Safety Profile

Seladelpar has been generally well-tolerated among trial participants. Adverse events leading to discontinuation were minimal (4.6%), and no serious treatment-related adverse events were reported. This safety profile is crucial for long-term management strategies in chronic liver diseases .

Case Study 1: Efficacy in Mixed Dyslipidemia

In a Phase 2 study involving patients with mixed dyslipidemia, seladelpar demonstrated significant improvements across various lipid parameters:

  • LDL Reduction : Seladelpar reduced LDL cholesterol levels by 40-48%, compared to a 25% reduction with atorvastatin.
  • Triglyceride Levels : Significant decreases in triglyceride levels were observed, alongside increases in HDL cholesterol .

Case Study 2: Long-term Effects on Liver Function

A long-term study assessed the effects of seladelpar over a 24-month period on patients with PBC:

  • Composite Response Endpoint : After two years, 70% of participants met the composite response criteria, indicating substantial clinical benefit.
  • Normalization Rates : Among those treated, a notable percentage achieved normalization of ALP levels and other liver function tests .

Properties

CAS No.

928821-40-3

Molecular Formula

C27H41F3N2O9S

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid;dihydrate

InChI

InChI=1S/C21H23F3O5S.C6H14N2O2.2H2O/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;7-4-2-1-3-5(8)6(9)10;;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);5H,1-4,7-8H2,(H,9,10);2*1H2/t17-;5-;;/m10../s1

InChI Key

WTKSWPYGZDCUNQ-JZXFCXSPSA-N

SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)C[C@@H](C(=O)O)N.O.O

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Seladelpar lysine;  MBX-8025 lysine dihydrate;  MBX-8025 Lysine;  MBX 8025 Lysine MBX8025 Lysine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Seladelpar lysine
Seladelpar lysine
Seladelpar lysine
Seladelpar lysine
Seladelpar lysine
Seladelpar lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.